3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 3-(4,4-difluoropiperidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-8(13)2-5-12-6-3-9(10,11)4-7-12/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKTAJVIMBSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Research indicates that this compound may exert its biological effects through several mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors involved in various physiological processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, particularly in colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
Table 1: Antiproliferative Activity of Derivatives
| Compound | IC50 (mg/mL) |
|---|---|
| 7a | 0.12 |
| 7g | 0.12 |
| 7d | 0.81 |
Analgesic Effects
The compound has also been evaluated for analgesic properties. In animal models, it demonstrated superior analgesic effects compared to morphine, with an effective dose (ED50) less than 1 mg/kg in the mouse hot-plate test . This suggests that it may serve as a potent alternative for pain management.
Study on Anticancer Activity
In a study focused on the antiproliferative effects of various compounds, researchers synthesized a range of derivatives from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these, derivatives containing the difluoropiperidine moiety showed selective inhibition of cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapies with reduced side effects.
Study on Analgesic Properties
Another research effort evaluated the analgesic potential of piperidine derivatives. The findings indicated that compounds similar to this compound exhibited significant analgesic activity with fewer adverse effects compared to traditional opioids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
